7-methoxy-3-methyl-2H-1,2-benzodiazepine
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Overview
Description
7-methoxy-3-methyl-2H-1,2-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3-methyl-2H-1,2-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-methoxybenzoic acid and 3-methyl-2-butanone.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the benzodiazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-3-methyl-2H-1,2-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of benzodiazepine oxides.
Reduction: Formation of reduced benzodiazepine derivatives.
Substitution: Formation of substituted benzodiazepine compounds.
Scientific Research Applications
7-methoxy-3-methyl-2H-1,2-benzodiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 7-methoxy-3-methyl-2H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The compound’s methoxy and methyl groups play a crucial role in its binding affinity and pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
7-methoxy-3-methyl-2H-1,2-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the methoxy group at the 7-position and the methyl group at the 3-position differentiates it from other benzodiazepines and contributes to its unique binding affinity and efficacy.
Properties
CAS No. |
84202-01-7 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
7-methoxy-3-methyl-1H-1,2-benzodiazepine |
InChI |
InChI=1S/C11H12N2O/c1-8-3-4-9-7-10(14-2)5-6-11(9)13-12-8/h3-7,13H,1-2H3 |
InChI Key |
DCYSNKWZJOXYKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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